N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide

Description

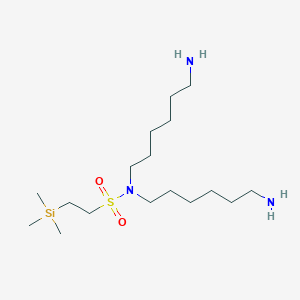

N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a central ethane-sulfonamide backbone substituted with a trimethylsilyl (TMS) group at the 2-position. The nitrogen atoms of the sulfonamide group are further functionalized with two 6-aminohexyl chains, introducing primary amine termini. The compound’s bifunctional nature (amine and sulfonamide groups) suggests utility in organic synthesis, polymer chemistry, or as a ligand in coordination chemistry.

Properties

CAS No. |

652130-77-3 |

|---|---|

Molecular Formula |

C17H41N3O2SSi |

Molecular Weight |

379.7 g/mol |

IUPAC Name |

N,N-bis(6-aminohexyl)-2-trimethylsilylethanesulfonamide |

InChI |

InChI=1S/C17H41N3O2SSi/c1-24(2,3)17-16-23(21,22)20(14-10-6-4-8-12-18)15-11-7-5-9-13-19/h4-19H2,1-3H3 |

InChI Key |

QBENXKKMTJTVHG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)N(CCCCCCN)CCCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the reaction of 6-aminohexylamine with a sulfonyl chloride derivative, followed by the introduction of the trimethylsilyl group under specific conditions. The reaction conditions may include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halides or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on compounds sharing functional groups (sulfonamide, silyl, or amide) or structural motifs (long alkyl chains, metal coordination). Key analogs include silylated amides, sulfonamides, and metal-amide complexes.

Table 1: Structural and Functional Comparison

Key Comparison Points

Functional Group Reactivity: The target compound’s sulfonamide group is less nucleophilic than the acetamide in BSA , but its aminohexyl chains provide primary amines for further functionalization (e.g., conjugation or crosslinking). In contrast, BSA’s TMS groups are used to protect reactive sites (e.g., alcohols, amines) during synthesis. Metal-amide complexes (e.g., Mn or La derivatives in ) leverage bis(trimethylsilyl)amide ligands for steric stabilization and electron donation, enabling catalytic activity . The target compound lacks a metal center but may act as a polydentate ligand due to its amine termini.

Structural Flexibility vs. Rigidity: The aminohexyl chains in the target compound introduce conformational flexibility, contrasting with the rigid bicyclic framework of sulfonamide 36 in . This flexibility could enhance solubility in polar solvents or compatibility with biomolecules.

Applications :

- BSA : Widely used in peptide synthesis for silylation of hydroxyl or amine groups .

- Metal-amide complexes : Employed in atomic layer deposition (ALD) or as catalysts in organic transformations .

- Target compound : Hypothesized applications include dendrimer synthesis (via amine termini) or as a surfactant due to its amphiphilic structure.

Biological Activity

N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide, identified by its CAS number 652130-77-3, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide functional group and a trimethylsilyl moiety, suggesting possible applications in medicinal chemistry and biochemistry.

- Molecular Formula : CHNOS

- Molecular Weight : 379.68 g/mol

- LogP : 5.48 (indicating lipophilicity)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with biological targets. Sulfonamides, in general, are known for their role as inhibitors of carbonic anhydrases (CAs), which are crucial in various physiological processes including acid-base balance and respiration.

Inhibition of Carbonic Anhydrases

Recent studies have shown that compounds similar to this compound exhibit significant inhibitory effects against transmembrane carbonic anhydrases such as CA IX and CA XII. These isoforms are often overexpressed in cancer cells, making them attractive targets for anticancer therapies.

In vitro studies have demonstrated that modifications in the sulfonamide structure can enhance selectivity and potency against these CAs:

- Compound 16a : IC values ranging from 51.6 to 99.6 nM against CA IX.

- Compound 16b : Showed a concentration-dependent inhibition on the viability of MG-63 osteosarcoma cells, surpassing the activity of standard inhibitors like acetazolamide (AZM) under hypoxic conditions .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various cell viability assays. The results indicate a marked reduction in the viability of cancer cell lines expressing high levels of CA IX:

| Compound | Cell Line | IC (μM) | Notes |

|---|---|---|---|

| 16a | HT-29 | 400 | Significant reduction under hypoxia |

| 16b | MG-63 | <400 | Better activity than AZM |

| 16e | MDA-MB-231 | Varies | Weaker under normoxia compared to hypoxia |

These findings suggest that the compound may play a role in reversing tumor-induced acidification and inhibiting cell migration, further underscoring its potential as an anticancer agent.

Case Studies

- Inhibition Studies : A study highlighted the structure-activity relationship (SAR) of various sulfonamide derivatives, indicating that modifications can significantly impact their inhibitory effects on CA IX and XII. This research emphasized the importance of aliphatic chain length and functional group positioning on biological activity .

- Cell Viability Assays : In a comparative analysis using different cancer cell lines, compounds modified from the original sulfonamide structure exhibited varying degrees of effectiveness against hypoxic conditions, suggesting that this compound could be optimized for enhanced therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.